molecular formula C6H4ClIN2O2 B1358449 5-Chloro-4-iodo-2-nitroaniline CAS No. 335349-57-0

5-Chloro-4-iodo-2-nitroaniline

Cat. No. B1358449
M. Wt: 298.46 g/mol
InChI Key: KWHURWOGZQWLTK-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-nitroaniline is a synthetic intermediate . It has a molecular formula of C6H4ClIN2O2 .


Synthesis Analysis

The synthesis of 5-Chloro-4-iodo-2-nitroaniline involves a multi-step process including acylation, nitrification, and hydrolysis . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular weight of 5-Chloro-4-iodo-2-nitroaniline is 298.47 . More details about the molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

5-Chloro-4-iodo-2-nitroaniline is reactive in various chemical reactions due to its strong electron-withdrawing groups . More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

5-Chloro-4-iodo-2-nitroaniline is a solid . It has a boiling point of 389.7±42.0°C , a melting point of 208-211°C , and a flash point of 189.5 . It should be stored at 2-8°C in a dark place .

Scientific Research Applications

Application 1: Co-crystals with Caffeine

  • Summary of Application: 5-Chloro-4-iodo-2-nitroaniline has been used to synthesize co-crystals with caffeine. These co-crystals have been studied for their structure, mechanical properties, and thermal characteristics .
  • Methods of Application: The co-crystals were synthesized and then characterized using single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy .
  • Results or Outcomes: The co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer, and 3D interlocked structures. The series of crystals allowed the establishment of a structure–mechanical property relationship using a simple mechanical deformation method .

Application 2: Development of Cancer Therapeutics and HIV-1 Inhibitors

  • Summary of Application: 5-Chloro-4-iodo-2-nitroaniline has shown significant applications in the field of medical research, specifically in the development of cancer therapeutics and inhibitors of human immunodeficiency virus type-1 (HIV-1) .

Application 3: Synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates

  • Summary of Application: 5-Chloro-4-iodo-2-nitroaniline has been used in the synthesis of 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates .

Safety And Hazards

5-Chloro-4-iodo-2-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment . It is fatal if swallowed, inhaled, or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .

properties

IUPAC Name

5-chloro-4-iodo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHURWOGZQWLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624688
Record name 5-Chloro-4-iodo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-iodo-2-nitroaniline

CAS RN

335349-57-0
Record name 5-Chloro-4-iodo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-2-nitroaniline (25 g, 145 mmol) in AcOH (250 mL) was added N-iodosuccinimide (32.6 g 145 mmol). The mixture was stirred overnight at 50° C., cooled to rt and filtered. The solid residue was washed with AcOH, water, saturated aqueous NaHCO3 and water, and then dried to afford the desired product as a brown solid, which was used in the next step without further purification.
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25 g
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32.6 g
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Synthesis routes and methods II

Procedure details

The title compound was prepared from 5-chloro-2-nitroaniline by iodination with iodine monochloride in HOAc/NaOAc according to the general procedure A (80° C.). Obtained as an orange solid.
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Synthesis routes and methods III

Procedure details

To a solution of 5-chloro-2-nitroaniline (50 g, 289.74 mmol) in AcOH (200 ml) was added NIS (63 g, 280.02 mmol) with stirring overnight at room temperature. Then the solids were collected by filtration and washed with water (50 ml). The solid was dried in an oven under reduced pressure to afford 5-chloro-4-iodo-2-nitroaniline as a yellow solid (70 g, 81%). Next, to a solution of 5-chloro-4-iodo-2-nitroaniline (15 g, 50.26 mmol) in dioxane (200 ml) and water (20 ml) was added (4-chlorophenyl)boronic acid (15.7 g, 100.40 mmol), K3PO4 (21.2 g, 99.87 mmol) and Pd(PPh3)4 (3 g, 2.60 mmol) with stirring for 6 h at 95° C. maintained with an inert atmosphere of nitrogen. Then the resulting mixture was concentrated under vacuum to give a residue, which was purified by a silica gel column with 5%˜10% ethyl acetate in petroleum ether to afford 5-chloro-4-(4-chlorophenyl)-2-nitroaniline as a yellow solid (9 g, 63%). To a solution of 5-chloro-4-(4-chlorophenyl)-2-nitroaniline (12 g, 42.39 mmol) in ethanol (150 ml) was added hydrogen chloride (conc, 10 ml) to this was followed by the addition of Zn powder (16.6 g, 253.34 mmol) in portions at room temperature. The resulting solution was stirred for 4 h at 85° C. Then the resulting mixture was concentrated under vacuum, dissolved in water (200 ml) and extracted with ethyl acetate (3×200 ml). The combined organic layers was dried and concentrated under vacuum to give a residue, which was purified by a silica gel column with 10%˜20% ethyl acetate in petroleum ether to produce 4-chloro-5-(4-chlorophenyl)benzene-1,2-diamine as an off-white solid (8.7 g, 81%). Finally, a solution of 4-chloro-5-(4-chlorophenyl)benzene-1,2-diamine (7 g, 27.65 mmol) in heptafluorobutanoic acid (70 ml) was stirred for 1.5 h at 120° C. Then the mixture was poured into water (200 ml), adjusted pH value of the solution to 7 with aqueous sodium bicarbonate and extracted with ethyl acetate (3×200 ml). The combined organic layers was dried over anhydrous magnesium sulfate and concentrated under vacuum to give a residue, which was purified by a silica gel column with 5% ethyl acetate in petroleum ether to afford 5-chloro-6-(4-chlorophenyl)-2-(heptafluoropropyl)-1H-1,3-benzodiazole as an off-white solid (7.3977 g, 62%).
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50 g
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63 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JJ Duschmale, TJ Woltering, KH Bleicher - Synlett, 2008 - thieme-connect.com
… Herein we describe the facile generation of novel benzimidazoles starting from 5-chloro-4-iodo-2-nitroaniline. A synthesis protocol was established which allows the parallel synthesis …
Number of citations: 2 www.thieme-connect.com
TJ Woltering, G Adam, A Alanine, J Wichmann… - researchgate.net
… The central building block for the variation of the phenylenediamine part was prepared by iodination 20 of 5-chloro-2-nitroaniline 4 which furnished 5-chloro-4-iodo-2-nitroaniline 5. …
Number of citations: 2 www.researchgate.net
TJ Woltering, G Adam, J Wichmann, E Goetschi… - Bioorganic & Medicinal …, 2008 - Elsevier
… The o-phenylenediamine part utilized 5-chloro-4-iodo-2-nitroaniline 3 8 and the β-ketoester part used 3-imidazol-1-yl-benzoic acid 10 9 as starting materials. Nucleophilic displacement …
Number of citations: 21 www.sciencedirect.com
P Lan, FA Romero, D Wodka, AJ Kassick… - Journal of Medicinal …, 2017 - ACS Publications
… Step 1, 5-Chloro-4-iodo-2-nitroaniline (29): To a solution of 5-chloro-2-nitroaniline 28 (145 mmol, 1 equiv) in AcOH (250 mL) was added N-iodosuccinimide (145 mmol, 1 equiv). The …
Number of citations: 20 pubs.acs.org
L Gilfillan, A Blair, BJ Morris, JA Pratt, L Schweiger… - researchgate.net
… The resulting residue was poured onto ice water with stirring and the precipitate formed was collected by filtration to give 5-chloro-4-iodo-2nitroaniline (19) as an orange solid (11.1 g, 92…
Number of citations: 0 www.researchgate.net
L Yet - Progress in heterocyclic chemistry, 2009 - Elsevier
… The facile generation of novel 1,2,5,6-tetrasubstituted benzimidazoles starting from 5-chloro-4-iodo-2-nitroaniline was reported <08SL1467>. …
Number of citations: 22 www.sciencedirect.com
TJ Woltering, G Adam, A Alanine, J Wichmann… - Bioorganic & medicinal …, 2007 - Elsevier
… The central building block for the variation of the phenylenediamine part was prepared by iodination 9 of 5-chloro-2-nitroaniline 4 furnishing 5-chloro-4-iodo-2-nitroaniline 5. Mono Boc …
Number of citations: 24 www.sciencedirect.com

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